![molecular formula C14H16OS B7871778 4-Ethylphenyl-(5-methyl-2-thienyl)methanol](/img/structure/B7871778.png)
4-Ethylphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
4-Ethylphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C14H16OS and a molecular weight of 232.34 g/mol This compound features a phenyl group substituted with an ethyl group and a thienyl group substituted with a methyl group, connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 4-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: 4-Ethylphenyl-(5-methyl-2-thienyl)ketone.
Reduction: 4-Ethylphenyl-(5-methyl-2-thienyl)alkane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethylphenyl-(5-methyl-2-thienyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparison with Similar Compounds
- 4-Methylphenyl-(5-methyl-2-thienyl)methanol
- 4-Ethylphenyl-(2-thienyl)methanol
- 4-Ethylphenyl-(5-ethyl-2-thienyl)methanol
Comparison: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific substitution pattern on the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .
Biological Activity
4-Ethylphenyl-(5-methyl-2-thienyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C₁₄H₁₆OS, with a molecular weight of 232.34 g/mol. It features an ethylphenyl group and a thienyl moiety, which are known to influence its biological activity significantly.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:
- Signal Transduction : The compound may alter signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related thienyl compounds have demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
2-Chloro-5-thienylmethanol | 12.5 | Antimicrobial |
Salicylaldehyde-o-phenylenediamine Schiff base | 10 | Antileukemic |
The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antimicrobial profile that warrants further investigation into the specific activity of this compound.
Anticancer Activity
Preliminary studies have shown that thienyl derivatives possess anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications in the thienyl or phenyl rings can enhance or diminish anticancer efficacy.
For example, compounds with electron-donating groups on the aromatic ring tend to exhibit increased antiproliferative activity against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluating various thienyl derivatives found that those with similar structural features to this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential applications in treating infections caused by these pathogens.
- Anticancer Screening : Another investigation focused on the antiproliferative effects of thienyl derivatives against melanoma and prostate cancer cells. The findings suggested that compounds with similar structural motifs to this compound could inhibit cancer cell growth effectively.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into the design of effective derivatives:
- Substituent Effects : The presence of electron-donating groups enhances biological activity.
- Ring Modifications : Alterations in the thienyl or phenyl rings can lead to significant changes in potency.
Properties
IUPAC Name |
(4-ethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGQOAHCBINKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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